Cas no 853029-57-9 (Linagliptin Impurity A)

Linagliptin Impurity A structure
Linagliptin Impurity A structure
Nome do Produto:Linagliptin Impurity A
N.o CAS:853029-57-9
MF:C20H17BrN6O2
MW:453.29
MDL:MFCD18642578
CID:821978
PubChem ID:24750049

Linagliptin Impurity A Propriedades químicas e físicas

Nomes e Identificadores

    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
    • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
    • 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
    • 8-BROMO-7-BUT-2-YNYL-3-METHYL-1-(4-METHYL-QUINAZOLIN-2-YLMETHYL)-3,7-DIHYDRO-PURINE-2,6-DIONE
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-m
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(but-2-ynyl)-8-bromo-xanthine
    • 1H-Purine-2,6-dione,8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]
    • 2-bromo-1-(but-2-ynyl)-4-methyl-6-((4-methylquinazolin-2-yl)methyl)-1H-imidazo[4,5-b]pyridine-5,7-(4H,6H)-dione
    • X4789
    • RCZJXCXNYGHNSR-UHFFFAOYSA-N
    • 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-pu
    • Linagliptin Impurity A
    • 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]- (9CI)
    • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (ACI)
    • 1-[(4-methyl-quinazolin-2yl) methyl]-3-methyl-7-(2-butyn-1-yl)-8-Bromo-xanthine
    • SY030372
    • 1H-Purine-2,6-dione, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-
    • 8-bromo-7-(but-2-ynyl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
    • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dion
    • 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
    • J-519398
    • 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-1h-purine-2,6-dione
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
    • MFCD18642578
    • BCP11833
    • AKOS016004953
    • 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-bromoxanthine
    • 853029-57-9
    • CS-M2881
    • SCHEMBL3919837
    • 2TT35GNF2G
    • NS00007818
    • DA-19419
    • AC-23922
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo xanthine
    • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
    • 8-BROMO-7-(BUT-2-YN-1-YL)-3-METHYL-1-[(4-METHYLQUINAZOLIN-2-YL)METHYL]PURINE-2,6-DIONE
    • 1H-Purine-2,6-dione,8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-
    • KG-0209
    • DTXSID00647176
    • F19248
    • C20H17BrN6O2
    • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • MDL: MFCD18642578
    • Inchi: 1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3
    • Chave InChI: RCZJXCXNYGHNSR-UHFFFAOYSA-N
    • SMILES: O=C1N(CC2N=C(C)C3C(=CC=CC=3)N=2)C(=O)N(C)C2N=C(N(C1=2)CC#CC)Br

Propriedades Computadas

  • Massa Exacta: 452.05964g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.9
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 452.05964g/mol
  • Massa monoisotópica: 452.05964g/mol
  • Superfície polar topológica: 84.2Ų
  • Contagem de Átomos Pesados: 29
  • Complexidade: 735
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.55
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 558.8±60.0 °C at 760 mmHg
  • Ponto de Flash: 291.8±32.9 °C
  • PSA: 87.60000
  • LogP: 1.98240
  • Pressão de vapor: No data available

Linagliptin Impurity A Informações de segurança

Linagliptin Impurity A Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Linagliptin Impurity A Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060375-10g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 98%
10g
¥386.00 2024-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233973-5g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 99%
5g
¥151.0 2024-04-18
Chemenu
CM138676-25g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 95%
25g
$337 2021-08-05
TRC
B680510-10g
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
853029-57-9
10g
$ 420.00 2023-09-08
TRC
B680510-25g
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
853029-57-9
25g
$ 628.00 2023-04-18
Chemenu
CM138676-5g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 95%
5g
$*** 2023-05-29
Chemenu
CM138676-10g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquin-azolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 95%
10g
$*** 2023-05-29
TRC
B680510-2.5g
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
853029-57-9
2.5g
$ 161.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060375-1g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 98%
1g
¥58.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060375-5g
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
853029-57-9 98%
5g
¥180.00 2024-07-28

Linagliptin Impurity A Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt → -10 °C; overnight, -10 °C
1.2 Solvents: 1,4-Dioxane ;  -10 °C; 1 h, -10 °C
1.3 Reagents: Sodium hydroxide ;  neutralized, 12 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 65 °C
Referência
Selective inhibitors of fibroblast activation protein (FAP) with a xanthine scaffold
Jansen, Koen; et al, MedChemComm, 2014, 5(11), 1700-1707

Método de produção 2

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  12 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: N-Methyl-2-pyrrolidone ;  14 h, 60 °C
Referência
Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE)
Wang, Hailong; et al, Organic Process Research & Development, 2022, 26(12), 3254-3264

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Referência
8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Eckhardt, Matthias; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6450-6453

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
2.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone
Referência
Identification, isolation, characterization, and UHPLC quantification of potential genotoxic impurities in linagliptin
Huang, Yiwen; et al, Journal of Separation Science, 2018, 41(21), 3985-3994

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, 6 °C
2.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone ;  2 h, 140 °C
Referência
Synthesis and characterization of process-related impurities of antidiabetic drug linagliptin
Huang, Yiwen; et al, Molecules, 2016, 21(8), 1041/1-1041/10

Linagliptin Impurity A Raw materials

Linagliptin Impurity A Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:853029-57-9)8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-(4-methyl-2-quinazolinyl)methyl-1H-purine-2,6-dione
A26902
Pureza:99%
Quantidade:10g
Preço ($):208.0